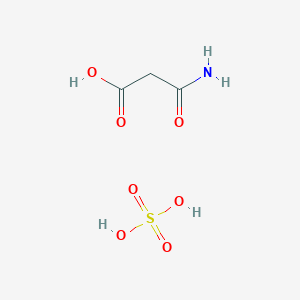
3-Amino-3-oxopropanoic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-oxopropanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an amino acid derivative . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4 . This compound is widely used in various industrial applications due to its strong acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-oxopropanoic acid can be synthesized through the reaction of ethylene glycol with ammonia and carbon dioxide under specific conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Amino-3-oxopropanoic acid often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include oxo acids, amine derivatives, and substituted amino acids .
Scientific Research Applications
3-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used as a catalyst in organic synthesis and in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, which may contribute to its antimicrobial and anti-inflammatory activities . Additionally, its ability to participate in various chemical reactions makes it a versatile compound in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-beta-alanine: Similar in structure but lacks the amino group.
Malonamic acid: Another derivative of amino acids with similar properties.
Uniqueness
3-Amino-3-oxopropanoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to act as both an acid and a base makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
90072-87-0 |
|---|---|
Molecular Formula |
C3H7NO7S |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
3-amino-3-oxopropanoic acid;sulfuric acid |
InChI |
InChI=1S/C3H5NO3.H2O4S/c4-2(5)1-3(6)7;1-5(2,3)4/h1H2,(H2,4,5)(H,6,7);(H2,1,2,3,4) |
InChI Key |
CUHBTBZRFUWVNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


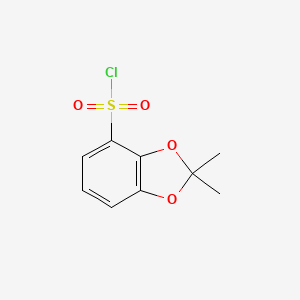
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)

![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
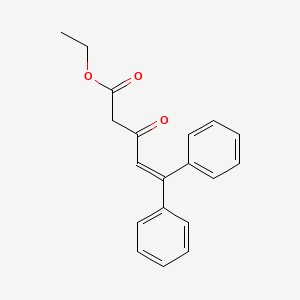
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)
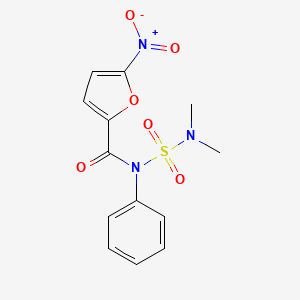
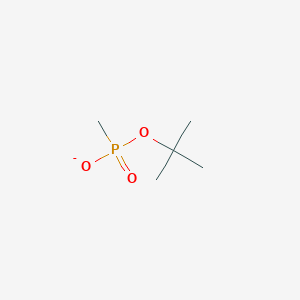
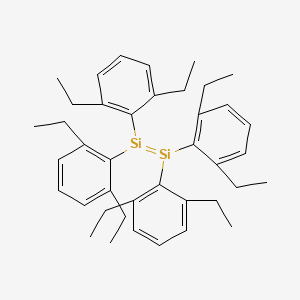

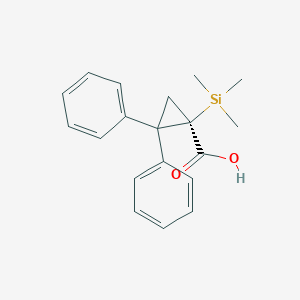
![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)
